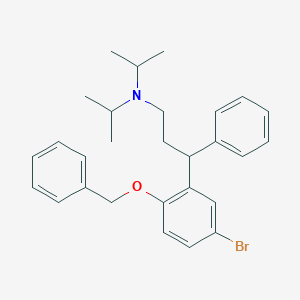
Carbamazepina-diol
Descripción general
Descripción
5,6-Dihydroxybenzobbenzazepine-11-carboxamide is a versatile chemical compound with a unique structure that holds immense potential in scientific research. This compound is known for its applications in various fields, including drug development and materials science.
Aplicaciones Científicas De Investigación
5,6-Dihydroxybenzobbenzazepine-11-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
Target of Action
Carbamazepine-diol, also known as AGN-PC-0MY3RL or 5,6-Dihydroxybenzobbenzazepine-11-carboxamide, primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .
Mode of Action
Carbamazepine-diol binds preferentially to voltage-gated sodium channels in their inactive conformation . This binding prevents repetitive and sustained firing of an action potential, thereby reducing the hyperexcitability of neurons . Additionally, carbamazepine-diol has effects on serotonin systems, but the relevance to its antiseizure effects is uncertain .
Biochemical Pathways
Carbamazepine-diol affects several biochemical pathways. It is metabolized in the liver, primarily by the CYP3A4 enzyme, to carbamazepine-10,11-epoxide, which is pharmacologically active . Additional isoenzymes that contribute to the metabolism of carbamazepine include CYP2C8, CYP2B6, CYP2E1, CYP1A2, and CYP2A6 . Carbamazepine-10,11-epoxide is then metabolized, via epoxide hydrolase, to an inactive trans-carbamazepine diol .
Pharmacokinetics
Carbamazepine-diol exhibits several important ADME (Absorption, Distribution, Metabolism, and Excretion) properties. After oral ingestion, it is rapidly absorbed with a bioavailability of 75–85% . Its volume of distribution is 0.8–2.0 L/kg, and it is approximately 75% bound to plasma proteins . Carbamazepine-diol is extensively metabolized in the liver, primarily by CYP3A4 . Less than 2% of an administered dose is excreted as unchanged carbamazepine in urine .
Result of Action
The molecular and cellular effects of carbamazepine-diol’s action include the prevention of repetitive and sustained firing of an action potential . This reduces the hyperexcitability of neurons, which is a key factor in conditions such as epilepsy .
Action Environment
Both genetic and environmental factors shape the pharmacokinetics and pharmacodynamics of carbamazepine-diol . For instance, the clearance of carbamazepine can increase threefold within several weeks of starting therapy due to autoinduction, often requiring an upward dosage adjustment . Furthermore, factors such as age, body weight, dosing regimen, and co-medication can influence the pharmacokinetics of carbamazepine-diol .
Análisis Bioquímico
Biochemical Properties
Carbamazepine-diol plays a role in biochemical reactions as a metabolite of carbamazepine . It is produced through the enzymatic hydrolysis of the epoxide group in carbamazepine-10,11-epoxide. The enzymes involved in this process include CYP3A4, CYP2C8, CYP2B6, CYP2E1, CYP1A2, and CYP2A6 .
Cellular Effects
It is known that carbamazepine, the parent compound, can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that Carbamazepine-diol may have similar effects.
Molecular Mechanism
It is known that carbamazepine, the parent compound, exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Carbamazepine, the parent compound, is known to undergo autoinduction, meaning its clearance can increase threefold within several weeks of starting therapy .
Dosage Effects in Animal Models
Studies on carbamazepine, the parent compound, have shown that it can reduce white and red blood cells at certain doses .
Metabolic Pathways
Carbamazepine-diol is involved in the metabolic pathways of carbamazepine. It is produced through the enzymatic hydrolysis of the epoxide group in carbamazepine-10,11-epoxide. The enzymes involved in this process include CYP3A4, CYP2C8, CYP2B6, CYP2E1, CYP1A2, and CYP2A6 .
Transport and Distribution
It is known that carbamazepine, the parent compound, is rapidly absorbed with a bioavailability of 75–85% after oral ingestion .
Subcellular Localization
It is known that carbamazepine, the parent compound, is extensively metabolized in the liver .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxybenzobbenzazepine-11-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the benzazepine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydroxybenzobbenzazepine-11-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 10,11-Dihydroxy-5H-dibenzo[b,f]azepine-5-carboxamide
- 5-oxo-6H-benzobbenzazepine-11-carboxamide
- Oxcarbazepine
Uniqueness
5,6-Dihydroxybenzobbenzazepine-11-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propiedades
IUPAC Name |
5,6-dihydroxybenzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-15(20)17-11-7-3-1-5-9(11)13(18)14(19)10-6-2-4-8-12(10)17/h1-8,18-19H,(H2,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQLVKTWIHTZOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C3=CC=CC=C3N2C(=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435010 | |
| Record name | AGN-PC-0MY3RL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104839-39-6 | |
| Record name | AGN-PC-0MY3RL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the relationship between Carbamazepine-diol and Carbamazepine in the context of epilepsy treatment?
A1: Carbamazepine-diol is the primary metabolite of the antiepileptic drug Carbamazepine. [, , ] While Carbamazepine itself exerts anticonvulsant effects, Carbamazepine-diol also possesses some pharmacological activity. [, , ] Understanding the formation and clearance of Carbamazepine-diol is crucial for optimizing Carbamazepine therapy in epileptic patients. [, , ]
Q2: How does the co-administration of Valproic Acid affect Carbamazepine-diol levels in epileptic patients?
A2: Research suggests that Valproic Acid, another commonly used antiepileptic drug, can significantly alter the pharmacokinetic profile of Carbamazepine. [, ] Specifically, co-administration of Valproic Acid has been shown to increase Carbamazepine-diol plasma concentrations, even when Carbamazepine levels remain unchanged. [, ] While initially attributed to selective inhibition of epoxide hydrolase, the mechanism appears to involve multiple metabolic pathways, potentially including glucuronidation. [, , ]
Q3: Is there an age-dependent aspect to the interaction between Carbamazepine, Carbamazepine-diol, and Valproic Acid?
A3: Yes, studies indicate a pronounced age dependency in how Valproic Acid modulates Carbamazepine metabolism. [] The impact of Valproic Acid on Carbamazepine-diol levels appears most significant in pediatric patients compared to adults. [] This highlights the importance of considering age when evaluating drug interactions and individualizing treatment regimens, particularly in pediatric epilepsy management.
Q4: How do researchers quantify and analyze Carbamazepine, Carbamazepine-epoxide, and Carbamazepine-diol in biological samples?
A4: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying Carbamazepine, its active metabolite Carbamazepine-epoxide, and its primary metabolite Carbamazepine-diol in biological samples like plasma. [, , ] This method allows for the simultaneous measurement of these compounds, enabling researchers to investigate their pharmacokinetic profiles and metabolic interactions.
Q5: What are the implications of Carbamazepine's induction of hepatic cytochromes P450 for its own metabolism and potential drug interactions?
A5: Studies in rats have demonstrated that Carbamazepine can induce hepatic cytochromes P450, specifically the isoforms P4502B1 and P4502B2. [] This induction can lead to increased metabolism not only of Carbamazepine itself but also of other drugs metabolized by these enzymes, potentially resulting in decreased efficacy or altered pharmacokinetic profiles. [] These findings underscore the importance of considering Carbamazepine's enzyme-inducing properties when designing combination therapies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















